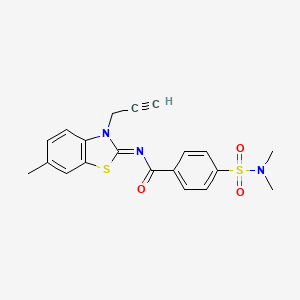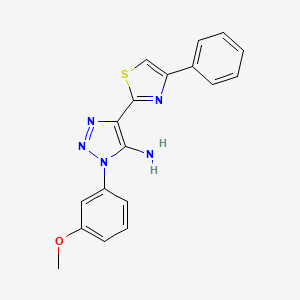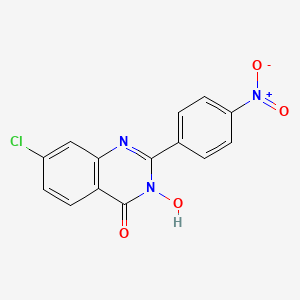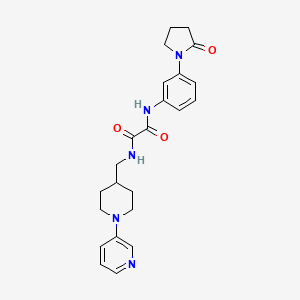![molecular formula C22H11F3N4O2 B2460565 6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-85-6](/img/structure/B2460565.png)
6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H11F3N4O2 and its molecular weight is 420.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Properties and Fluorescent Applications
Quinoline derivatives have been studied for their photophysical behaviors, showing potential in fluorescent applications. For example, the synthesis and photophysical properties study of azole-quinoline-based fluorophores demonstrated dual emissions and large Stokes shifts, indicating their suitability for fluorescent materials (Padalkar & Sekar, 2014). Similarly, the influence of fluorine on the photophysical, electrochemical properties, and basicity of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives highlighted their high fluorescence yield and resistance to proton donors, making them promising for various optical applications (Szlachcic & Uchacz, 2018).
Synthesis and Chemical Reactivity
The synthesis of new unsymmetrical difluoroaromatic compounds, including quinoline derivatives, showcases their reactivities in nucleophilic substitution, which can be leveraged in designing new materials or chemical reactions (Keshtov et al., 2002). The exploration of novel activating groups for poly(aryl ether) synthesis indicated that certain quinoline derivatives activate fluoro- and nitro-displacements, facilitating the development of new polymers with improved properties (Labadie & Hedrick, 1992).
Antimicrobial and Antitubercular Activity
Quinoline derivatives have also shown antimicrobial and antitubercular activities. For instance, novel ofloxacin derivatives, including quinoline-based compounds, exhibited significant in vitro and in vivo antimycobacterial activities, suggesting their potential in developing new treatments for mycobacterial infections (Dinakaran et al., 2008).
Electroluminescent Properties
The synthesis, electrochemical, photophysical, and electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophore highlighted their potential in organic light-emitting diodes (OLEDs) applications. These dyes showed promising electroluminescent properties, contributing to advancements in OLED technology (Wan et al., 2015).
Propiedades
IUPAC Name |
6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11F3N4O2/c23-13-6-4-12(5-7-13)20-18-11-26-21-17(8-14(24)9-19(21)25)22(18)28(27-20)15-2-1-3-16(10-15)29(30)31/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSZAFQOSYQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2460482.png)

![N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B2460484.png)
![N-(4-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2460485.png)
![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2460488.png)



![4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile](/img/structure/B2460497.png)

![5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2460502.png)



